メチルイソキサゾール-5-カルボン酸メチル

概要

説明

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

MIC has been identified as a potential anticancer agent, particularly in the treatment of acute myeloid leukemia (AML). It acts as an inhibitor of Cyclin-dependent kinase 8 (CDK8), which is crucial for transcription regulation. This inhibition leads to reduced cell proliferation in cancerous cells.

Neuroprotective Effects

Recent studies have demonstrated that MIC derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. One derivative showed an IC value of 29.46 ± 0.31 µM against AChE, indicating its potential for enhancing cholinergic function without affecting other pathways .

Anti-inflammatory and Antioxidant Activities

MIC exhibits anti-inflammatory properties by inhibiting pro-inflammatory mediators. Its antioxidant capabilities are attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This dual action makes it a candidate for treating inflammatory conditions .

Antimicrobial Properties

The antimicrobial efficacy of MIC has been evaluated against various pathogens. Certain derivatives show significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Case Study 1: Neuroprotective Potential

A study on indole-isoxazole derivatives, including MIC analogs, demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. The most potent derivative reduced cell death by approximately 50% compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

Research indicated that specific MIC derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential for developing new antibiotics .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibitor of CDK8; reduces proliferation in AML cells | Significant reduction in cell viability |

| Neuroprotection | AChE inhibitor; potential treatment for Alzheimer's | IC = 29.46 ± 0.31 µM |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Reduces inflammation markers |

| Antioxidant | Radical scavenging activity | Protects against oxidative stress |

| Antimicrobial | Effective against various pathogens | Significant antibacterial activity |

作用機序

SEL120-34Aは、転写の調節に関与するCDK8とCDK19を選択的に阻害することにより、その効果を発揮します 。 この化合物は、STAT5とSTAT1のリン酸化を減らし、腫瘍形成転写プログラムの阻害につながります 。 さらに、SEL120-34AはAML細胞の分化を誘導し、MYCプロトオンコジーン依存性転写シグネチャーを抑制します .

類似の化合物との比較

SEL120-34Aは、CDK8とCDK19を選択的に阻害するというユニークな特徴を持っており、AMLやその他の癌の治療のための有望な候補です 。 類似の化合物には以下が含まれます。

コルチスタチンA: 抗腫瘍活性を示す別のCDK8阻害剤.

AU1-100: AMLにおける潜在的な治療応用を持つCDK8阻害剤.

MK-256: 前臨床研究で有効性を示したCDK8阻害剤.

SEL120-34Aは、CDK8とCDK19を阻害する高い選択性と効力、ならびにAML細胞の分化を誘導する能力により際立っています .

生化学分析

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary depending on the specific isoxazole derivative and the biological context

Molecular Mechanism

The molecular mechanism of action of Methyl isoxazole-5-carboxylate is not well-defined. Isoxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Isoxazoles can be involved in various metabolic pathways, interacting with different enzymes or cofactors

準備方法

化学反応の分析

SEL120-34Aは、以下を含むいくつかの種類の化学反応を受けます。

リン酸化の阻害: SEL120-34Aは、がん細胞におけるセリン727でのSTAT1のリン酸化とセリン726でのSTAT5のリン酸化を阻害します.

CDK8への結合: SEL120-34Aは、用量依存的にCDK8に結合し、ATPアナログプローブと効果的に競合します.

転写の調節: この化合物は、メディエーター複合体と結合してCDK8とCDK19の活性を阻害することにより、転写を調節します.

科学研究への応用

SEL120-34Aは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

SEL120-34A is unique in its selective inhibition of CDK8 and CDK19, making it a promising candidate for the treatment of AML and other cancers . Similar compounds include:

Cortistatin A: Another CDK8 inhibitor with antitumor activity.

AU1-100: A CDK8 inhibitor with potential therapeutic applications in AML.

MK-256: A CDK8 inhibitor that has shown efficacy in preclinical studies.

SEL120-34A stands out due to its high selectivity and potency in inhibiting CDK8 and CDK19, as well as its ability to induce differentiation in AML cells .

生物活性

Methyl isoxazole-5-carboxylate (MIC) is a five-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MIC, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

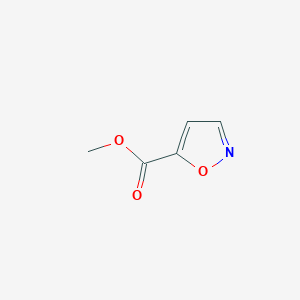

Chemical Structure and Properties

Methyl isoxazole-5-carboxylate is characterized by its isoxazole ring, which contains both nitrogen and oxygen atoms. The presence of the carboxylate group contributes to its solubility and reactivity. Its molecular formula is , and it exhibits a planar conformation due to intramolecular hydrogen bonding, which enhances its stability in biological systems .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of MIC. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A derivative of MIC demonstrated a potent AChE inhibitory activity with an IC50 value of 29.46 ± 0.31 µM, indicating significant selectivity towards AChE over butyrylcholinesterase (BuChE) . This selectivity is crucial for developing treatments aimed at enhancing cholinergic function without affecting other pathways.

2. Anti-inflammatory and Antioxidant Activities

MIC derivatives have also been investigated for their anti-inflammatory and antioxidant capabilities. The presence of the isoxazole moiety has been linked to the inhibition of pro-inflammatory mediators, contributing to its potential use in treating inflammatory conditions . Moreover, compounds containing the isoxazole structure have shown significant radical scavenging activity, which is beneficial in reducing oxidative stress in various biological systems .

3. Antimicrobial Properties

The antimicrobial activity of MIC has been evaluated against various pathogens. Studies indicate that certain derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

The mechanisms through which MIC exerts its biological effects are multifaceted:

- Enzyme Inhibition : As mentioned earlier, MIC acts as a competitive inhibitor of AChE. Kinetic studies reveal that it binds at the active site of the enzyme, preventing substrate access and leading to increased levels of acetylcholine in synaptic clefts .

- Metal Chelation : Some derivatives exhibit metal chelating properties, which can be beneficial in neuroprotection by preventing metal-induced oxidative damage .

- Radical Scavenging : The antioxidant activity is attributed to the ability of MIC to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

Case Study 1: Neuroprotective Potential

A study conducted on a series of indole-isoxazole derivatives, including MIC analogs, demonstrated that these compounds could protect neuronal cells from apoptosis induced by oxidative stress. The most potent derivative showed a reduction in cell death by approximately 50% compared to untreated controls .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of MIC derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, showcasing their potential as effective antimicrobial agents .

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | Notable Findings |

|---|---|---|

| Neuroprotection | AChE inhibition | IC50 = 29.46 ± 0.31 µM against AChE |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Significant reduction in inflammatory markers |

| Antioxidant | Radical scavenging | Effective in reducing oxidative stress |

| Antimicrobial | Disruption of microbial membranes | MIC < 50 µg/mL against S. aureus and E. coli |

特性

IUPAC Name |

methyl 1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPCPKZAAQXHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371683 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15055-81-9 | |

| Record name | Methyl isoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthetic method described in the paper for producing methyl isoxazole-5-carboxylates?

A1: The paper describes a novel solid-phase synthesis method for producing methyl 3-substituted isoxazole-5-carboxylates. [] This method utilizes a Wang resin-bound 1-phenylselenoacrylate reagent as a dipolarophile in a 1,3-dipolar cycloaddition reaction with nitrile oxides. [] This approach offers several advantages, including:

- Regioselectivity: The reaction proceeds with high regioselectivity, leading to the desired 3-substituted isoxazole-5-carboxylate isomers. []

- Efficiency: Solid-phase synthesis allows for simplified purification procedures compared to traditional solution-phase methods, as excess reagents and byproducts can be easily removed by washing the resin. []

- Versatility: The method can be applied to a variety of nitrile oxide substrates, allowing for the synthesis of diverse methyl isoxazole-5-carboxylate derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。